Tert-butyl 4-(2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate
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Description
Tert-butyl 4-(2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate , also known by its chemical formula C₁₅H₂₄N₄O₂ , is a synthetic compound. It belongs to the class of piperazine derivatives and serves as a valuable building block in organic synthesis. The compound exhibits interesting biological activities, making it relevant for drug discovery and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl piperazine with 2,6-dimethylpyrimidine-4-carboxylic acid or its derivatives. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Detailed spectroscopic studies, including FT-IR, 1H & 13C NMR, and LCMS, confirm the structure of the synthesized compound .
Molecular Structure Analysis
- Single crystal X-ray diffraction analysis confirms the arrangement of atoms in the crystal lattice .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. Potential reactions include amidation, acylation, and nucleophilic substitutions. Researchers have explored its reactivity in the synthesis of novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Mechanism of Action
While the specific mechanism of action for Tert-butyl 4-(2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate remains context-dependent, its biological activities likely arise from interactions with macromolecules. The flexible piperazine ring and polar nitrogen atoms enhance favorable binding to biological targets. Further studies are needed to elucidate its precise mode of action .
Properties
IUPAC Name |
tert-butyl 4-(2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-13(17-12(2)16-11)18-6-8-19(9-7-18)14(20)21-15(3,4)5/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFORXKFDZPGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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